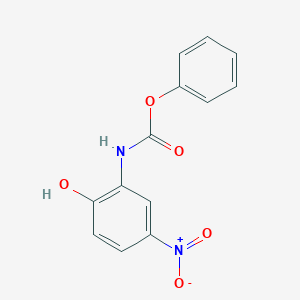

phenyl N-(2-hydroxy-5-nitrophenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenyl N-(2-hydroxy-5-nitrophenyl)carbamate is an organic compound with the molecular formula C13H10N2O5 and a molecular weight of 274.232 g/mol . It is also known by its IUPAC name, (2-hydroxy-5-nitro-phenyl)-carbamic acid phenyl ester . This compound is characterized by the presence of a phenyl group, a nitrophenyl group, and a carbamate linkage, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phenyl N-(2-hydroxy-5-nitrophenyl)carbamate can be synthesized through several methods:

Carbamoylation: This involves the reaction of a phenol derivative with a carbamoyl chloride in the presence of a base.

Transcarbamoylation: This method involves the transfer of a carbamoyl group from one molecule to another.

Industrial Production Methods

Industrial production of this compound typically involves large-scale carbamoylation reactions using automated reactors to ensure consistent quality and yield. The use of metal-free catalysts and environmentally friendly reagents is preferred to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl N-(2-hydroxy-5-nitrophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Conversion of the nitro group to a nitroso or amino group.

Reduction: Formation of phenyl N-(2-hydroxy-5-aminophenyl)carbamate.

Substitution: Introduction of substituents like halogens or nitro groups on the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Phenyl N-(2-hydroxy-5-nitrophenyl)carbamate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.

Wirkmechanismus

The mechanism of action of phenyl N-(2-hydroxy-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The carbamate linkage can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Phenyl N-(2-hydroxy-5-nitrophenyl)carbamate can be compared with other carbamate compounds:

Phenyl N-(2-hydroxybenzyl)-N-methylcarbamate: Similar structure but with a methyl group on the nitrogen atom.

Phenyl N-(2-hydroxy-3-nitrophenyl)carbamate: Similar structure but with the nitro group in a different position on the phenyl ring.

These compounds share similar reactivity but differ in their specific applications and biological activities due to the variations in their structures.

Biologische Aktivität

Phenyl N-(2-hydroxy-5-nitrophenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Chemical Formula : C13H10N2O4

- Molecular Weight : 262.23 g/mol

The compound features a carbamate functional group attached to a phenolic structure, which is known to influence its biological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 21 µM to 42 µM, suggesting moderate to high efficacy compared to standard antibiotics like ampicillin and isoniazid .

| Compound Type | MIC (µM) | Bacterial Strain |

|---|---|---|

| N-(2-hydroxy-5-nitrophenyl)acetamide | 21 | Mycobacterium kansasii |

| N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide | 42 | MRSA |

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound derivatives exhibit low toxicity towards human cell lines. For instance, the LD50 values for certain derivatives were found to be greater than 30 µM, indicating a favorable safety profile for potential therapeutic applications .

The mechanism underlying the biological activity of this compound appears to involve the induction of apoptosis in cancer cells. Studies on structurally related compounds have demonstrated their ability to down-regulate anti-apoptotic genes such as Bcl-2 while up-regulating pro-apoptotic genes like P53 and Bax. This dual mechanism suggests that these compounds may serve as effective agents in cancer therapy by promoting cell death in malignant cells .

Case Studies and Research Findings

-

Study on Microbial Degradation :

A study involving microbial degradation highlighted that compounds derived from this compound could undergo transformation by soil bacteria, leading to the production of detoxification products such as glucosides and acetamides. This indicates potential environmental applications and the role of these compounds in bioremediation . -

Gene Expression Modulation :

In plant models such as Arabidopsis thaliana, treatment with related nitrophenol derivatives resulted in significant alterations in gene expression profiles. Notably, genes associated with pathogen response were upregulated, suggesting that these compounds may also possess plant protective properties against pathogens . -

Anticancer Activity :

A series of experiments demonstrated that phenolic carbamates can exert cytotoxic effects on various cancer cell lines, including those associated with leukemia and breast cancer. The observed IC50 values ranged from sub-micromolar to micromolar concentrations, indicating strong anticancer potential .

Eigenschaften

IUPAC Name |

phenyl N-(2-hydroxy-5-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c16-12-7-6-9(15(18)19)8-11(12)14-13(17)20-10-4-2-1-3-5-10/h1-8,16H,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRXCDSJQPELHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.